

establishing the structure-activity relationship (SAR) of 5-Chloro-2-methylbenzoxazole analogs

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Compound of Interest

Compound Name: 5-Chloro-2-methylbenzoxazole

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The 5-Chloro-2-Methylbenzoxazole Scaffold: A Privileged Core in Modern Drug Discovery

A Senior Application Scientist's Guide to Unlocking Structure-Activity Relationships

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced potency and selectivity is a perpetual endeavor. Within the vast landscape of heterocyclic chemistry, the benzoxazole scaffold has emerged as a "privileged structure," consistently appearing in compounds with a wide array of pharmacological activities. This guide focuses on a particularly promising subset: **5-Chloro-2-methylbenzoxazole** analogs. The strategic placement of a chloro group at the 5-position and a methyl group at the 2-position of the benzoxazole ring system provides a unique chemical canvas for derivatization, leading to compounds with significant potential in oncology and infectious disease research.

This comprehensive comparison guide, grounded in experimental data, will navigate the intricate structure-activity relationships (SAR) of these analogs. We will dissect how subtle molecular modifications influence biological outcomes, providing the insights necessary for the rational design of next-generation therapeutic candidates.

The Strategic Advantage of the 5-Chloro Substituent

The inclusion of a chlorine atom at the 5-position of the benzoxazole ring is not arbitrary. Halogen atoms, particularly chlorine, can significantly modulate a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the electron-withdrawing nature of chlorine can impact the electronic environment of the entire heterocyclic system, potentially enhancing interactions with biological targets. Several studies have highlighted that the presence of a 5-chloro substituent on the benzoxazole ring often contributes positively to the overall anticancer activity of the compounds.^{[1][2]} This observation underscores the importance of this specific substitution in the design of potent benzoxazole-based therapeutics.

I. Anticancer Activity: Targeting Key Pathways in Malignancy

5-Chloro-2-methylbenzoxazole analogs have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth, proliferation, and angiogenesis.

Structure-Activity Relationship Insights

The anticancer potency of **5-chloro-2-methylbenzoxazole** derivatives is profoundly influenced by the nature of the substituent at various positions of the benzoxazole core and any appended functionalities.

- **Substitution at the 2-position:** While the core topic specifies a 2-methyl group, it is instructive to consider how modifications at this position in the broader 5-chlorobenzoxazole class inform our understanding. Replacing the methyl group with larger aromatic or heterocyclic moieties can lead to potent inhibitors of key kinases. For instance, derivatives bearing substituted phenyl rings at the 2-position have shown promising activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a critical mediator of angiogenesis.^[2]
- **Substitution on Appended Moieties:** When a functional group is attached to the 2-methyl group, its nature plays a crucial role. For example, in a series of 2-substituted-5-chlorobenzoxazoles, the introduction of a phenyl reversed amide linker and subsequent substitution with various cyclic amines at the terminal end led to compounds with potent cytotoxicity against breast cancer cell lines (MDA-MB-231 and MCF-7).^[1] Notably, derivatives containing piperidine and morpholine moieties displayed significant activity.^[1]

Comparative Analysis of Anticancer Activity

The following table summarizes the cytotoxic activity of representative 5-chlorobenzoxazole analogs against various cancer cell lines.

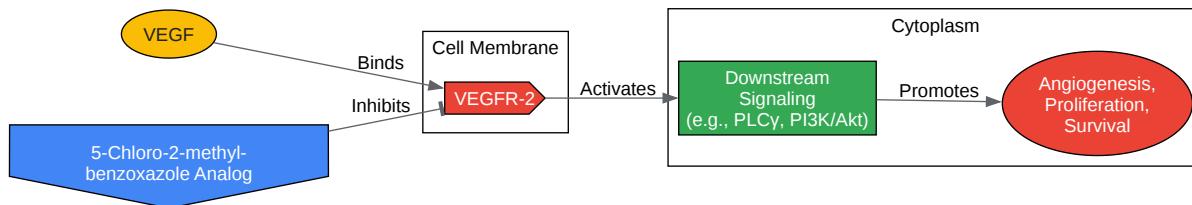
Compound ID	R-Group at 2-position Linker	Terminal Group	Cancer Cell Line	IC50 (μM)	Reference
Analog 1	-NH-phenyl-NH-CO-CH2-	Piperidine	MDA-MB-231	5.63	[1]
MCF-7	3.79	[1]			
Analog 2	-NH-phenyl-NH-CO-CH2-	Morpholine	MDA-MB-231	6.14	[1]
MCF-7	6.05	[1]			
Analog 3	Substituted Phenyl Urea	-	MCF-7	>100	[2]
HepG2	28.36	[2]			

Key Observations:

- Analogs 1 and 2, featuring a linker and a terminal cyclic amine, exhibit potent low micromolar activity against both MDA-MB-231 and MCF-7 breast cancer cell lines.[\[1\]](#)
- The nature of the terminal amine influences potency, with the piperidine-containing analog (Analog 1) showing slightly better activity than the morpholine-containing analog (Analog 2) in this specific series.[\[1\]](#)
- In contrast, a 5-chlorobenzoxazole with a substituted phenyl urea at the 2-position (Analog 3) showed significantly lower or no activity against MCF-7 cells, highlighting the critical role of the overall molecular architecture.[\[2\]](#)

Signaling Pathway Inhibition: A Focus on VEGFR-2

Several 5-chlorobenzoxazole derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases like VEGFR-2.^[2] Inhibition of this pathway disrupts the signaling cascade that promotes angiogenesis, thereby starving tumors of the blood supply necessary for their growth and metastasis.



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Caption: Inhibition of the VEGFR-2 signaling pathway by **5-Chloro-2-methylbenzoxazole** analogs.

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The **5-chloro-2-methylbenzoxazole** scaffold is also a promising framework for the development of novel antimicrobial agents. The presence of the chloro group can enhance the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes.

Structure-Activity Relationship Insights

The antimicrobial spectrum and potency of these analogs are dictated by the substituents on the benzoxazole core.

- **Nature of Substituents:** Studies on 5-chloro-1,3-benzoxazol-2(3H)-one derivatives have shown that the attachment of halogenated rings, such as a 2,4-dichlorobenzyl group, can

lead to potent antifungal activity.[3] This suggests that increasing the halogen content of the molecule can be a viable strategy for enhancing its efficacy against fungal pathogens.

- Bioisosteric Replacements: The incorporation of sulfonamide and p-aminobenzoic acid moieties, known for their antimicrobial properties, into the 5-chlorobenzoxazolinone scaffold has been explored as a strategy to enhance antibacterial activity.[3]

Comparative Analysis of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative 5-chlorobenzoxazole analogs against various microbial strains.

Compound ID	R-Group	Test Organism	MIC (µg/mL)	Reference
P4A	Sulfonamide derivative	Staphylococcus aureus	- (Good Activity)	[3]
P4B	Sulfonamide derivative	Escherichia coli	- (Good Activity)	[3]
P2B	2,4-dichlorobenzyl derivative	Candida albicans	- (Good Activity)	[3]

(Note: The reference provides qualitative "good activity" data rather than specific MIC values for some compounds, indicating they were among the more potent in the series.)

Key Observations:

- The introduction of a sulfonamide moiety (P4A and P4B) confers good antibacterial activity against both Gram-positive (*S. aureus*) and Gram-negative (*E. coli*) bacteria.[3]
- The presence of a 2,4-dichlorobenzyl group (P2B) results in good antifungal activity against *Candida albicans*.[3] This highlights the potential for developing broad-spectrum or targeted antimicrobial agents by strategically modifying the substituents on the 5-chlorobenzoxazole core.

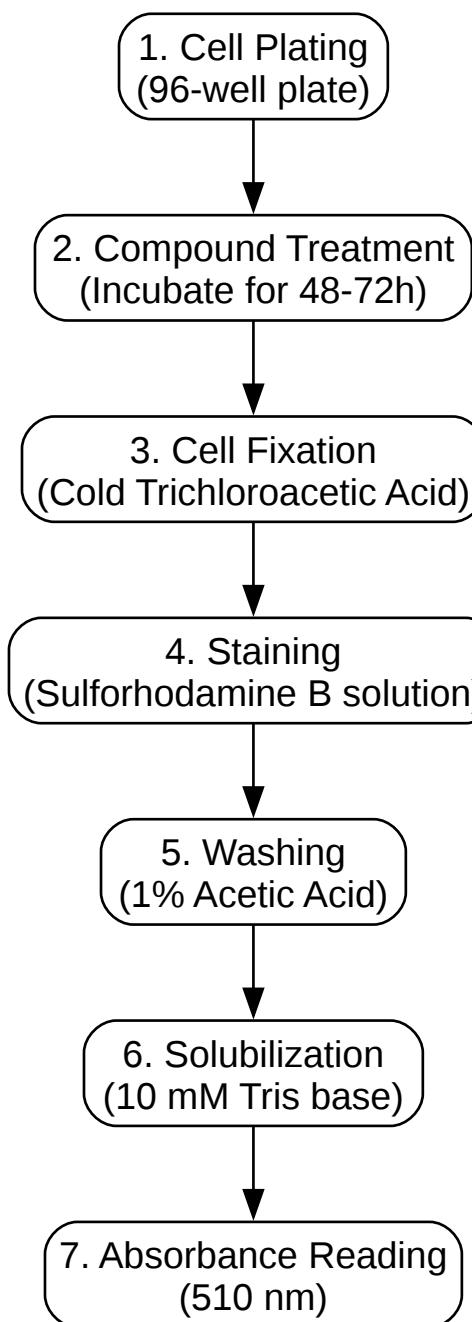
III. Experimental Protocols

To ensure the reproducibility and validity of the findings presented in this guide, detailed step-by-step methodologies for key assays are provided below.

Sulforhodamine B (SRB) Cytotoxicity Assay

This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.

Workflow:



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Caption: Experimental workflow for the Sulforhodamine B (SRB) assay.

Step-by-Step Protocol:

- Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of the **5-chloro-2-methylbenzoxazole** analogs and incubate for 48-72 hours.
- Cell Fixation: Gently add 50 μ L of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
- Washing: Wash the plates four to five times with slow-running tap water to remove the TCA and dead cells. Air dry the plates completely.
- Staining: Add 100 μ L of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
- Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
- Solubilization: Add 200 μ L of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
- Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of living cells.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Protocol:

- Prepare Compound Dilutions: Perform serial two-fold dilutions of the **5-chloro-2-methylbenzoxazole** analogs in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.
- Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
- Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
- MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The **5-chloro-2-methylbenzoxazole** scaffold is a versatile and promising platform for the development of novel anticancer and antimicrobial agents. The structure-activity relationship studies reveal that the biological activity of these analogs can be finely tuned by strategic modifications at various positions of the benzoxazole core and its substituents. The insights and experimental protocols provided in this guide are intended to empower researchers to rationally design and evaluate the next generation of **5-chloro-2-methylbenzoxazole**-based therapeutics with enhanced efficacy and selectivity.

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